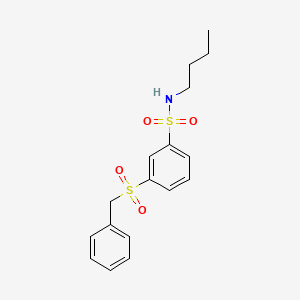
3-benzylsulfonyl-N-butylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzylsulfonyl-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C16H21NO4S2, and it is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylsulfonyl-N-butylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butylamine to form N-butylbenzenesulfonamide. This intermediate is then reacted with benzylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzylsulfonyl-N-butylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-benzylsulfonyl-N-butylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 3-benzylsulfonyl-N-butylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar structure but lacks the benzylsulfonyl group.
N-tert-butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a butyl group.
Uniqueness
3-benzylsulfonyl-N-butylbenzenesulfonamide is unique due to the presence of both benzylsulfonyl and butyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts .
Properties
IUPAC Name |
3-benzylsulfonyl-N-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-2-3-12-18-24(21,22)17-11-7-10-16(13-17)23(19,20)14-15-8-5-4-6-9-15/h4-11,13,18H,2-3,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJHHQWVQHWJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloroethyl)-4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042236.png)
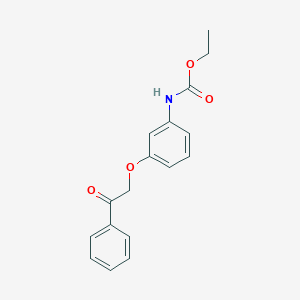
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N-ethylbenzenesulfonamide](/img/structure/B8042242.png)
![2-[(4-chloroanilino)-(2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-8a-yloxy)methylidene]propanedinitrile](/img/structure/B8042246.png)
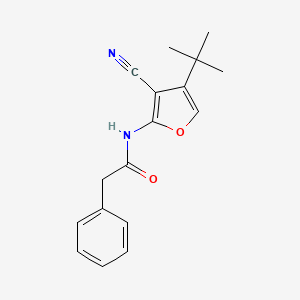
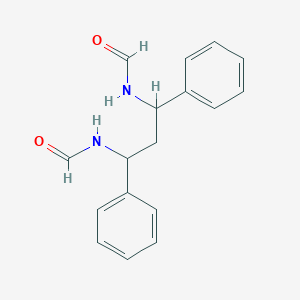
![phenyl N-[1-(phenoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B8042275.png)
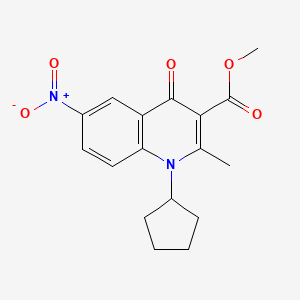
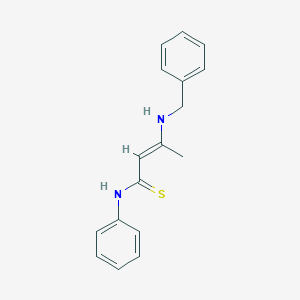
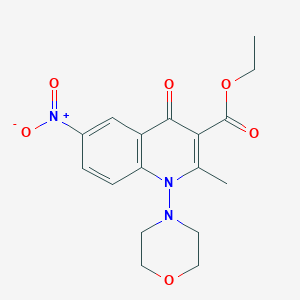
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)
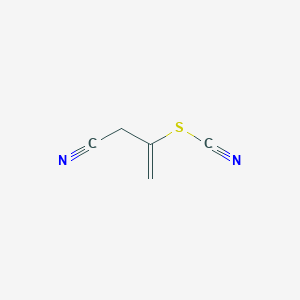
![4-[6-(4-Hydroxyphenoxy)pyridazin-3-yl]oxyphenol](/img/structure/B8042314.png)
